molecular formula C17H20FN3O B2437943 5-Fluoro-2-({1-[(3-methylphenyl)methyl]piperidin-4-yl}oxy)pyrimidine CAS No. 2380086-63-3

5-Fluoro-2-({1-[(3-methylphenyl)methyl]piperidin-4-yl}oxy)pyrimidine

Cat. No.: B2437943
CAS No.: 2380086-63-3
M. Wt: 301.365
InChI Key: JGBKABFRGLIJTE-UHFFFAOYSA-N
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Description

5-Fluoro-2-({1-[(3-methylphenyl)methyl]piperidin-4-yl}oxy)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluorine atom at the 5-position of the pyrimidine ring and a piperidine moiety substituted with a 3-methylphenylmethyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-({1-[(3-methylphenyl)methyl]piperidin-4-yl}oxy)pyrimidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting 3-methylbenzyl chloride with piperidine in the presence of a base such as sodium hydroxide.

    Attachment of the Piperidine Moiety to the Pyrimidine Ring: The piperidine intermediate is then reacted with 5-fluoropyrimidine in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-({1-[(3-methylphenyl)methyl]piperidin-4-yl}oxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

5-Fluoro-2-({1-[(3-methylphenyl)methyl]piperidin-4-yl}oxy)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-({1-[(3-methylphenyl)methyl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets. The fluorine atom at the 5-position of the pyrimidine ring can enhance the compound’s binding affinity to certain receptors or enzymes. The piperidine moiety may also contribute to the compound’s overall activity by interacting with hydrophobic pockets in the target protein. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-({1-[(4-methylphenyl)methyl]piperidin-4-yl}oxy)pyrimidine: Similar structure but with a different position of the methyl group on the phenyl ring.

    5-Fluoro-2-({1-[(3-chlorophenyl)methyl]piperidin-4-yl}oxy)pyrimidine: Similar structure but with a chlorine atom instead of a methyl group on the phenyl ring.

Uniqueness

The unique combination of the fluorine atom on the pyrimidine ring and the 3-methylphenylmethyl-substituted piperidine moiety distinguishes 5-Fluoro-2-({1-[(3-methylphenyl)methyl]piperidin-4-yl}oxy)pyrimidine from other similar compounds. This unique structure can result in different binding affinities, selectivities, and biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-fluoro-2-[1-[(3-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O/c1-13-3-2-4-14(9-13)12-21-7-5-16(6-8-21)22-17-19-10-15(18)11-20-17/h2-4,9-11,16H,5-8,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBKABFRGLIJTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCC(CC2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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